molecular formula C21H13FO B116225 4-Fluoro-4'-(phenylethynyl)benzophenone CAS No. 153354-46-2

4-Fluoro-4'-(phenylethynyl)benzophenone

Cat. No. B116225
M. Wt: 300.3 g/mol
InChI Key: SKWWXACONTVUHM-UHFFFAOYSA-N
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Patent
US07811499B2

Procedure details

4-bromo-4′-fluorobenzophenone: fluorobenzene (6.89 g, 71.7 mmol), 4-bromobenzoyl chloride (7.86 g, 35.8 mmol), and aluminum chloride (4.78 g, 35.8 mmol) were combined and stirred for 24 h at room temperature. The resulting mixture was poured over ice, and then filtered. The solid was dissolved in hot ethanol, treated with decolorizing charcoal, and filtered; white crystals of the title compound formed upon cooling of the ethanol solution and were isolated by filtration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.89 g
Type
reactant
Reaction Step Two
Quantity
7.86 g
Type
reactant
Reaction Step Three
Quantity
4.78 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:16]=[CH:15][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.F[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.Br[C:25]1C=CC(C(Cl)=O)=C[CH:26]=1.[Cl-].[Al+3].[Cl-].[Cl-]>>[F:14][C:11]1[CH:12]=[CH:13][C:8]([C:6]([C:5]2[CH:15]=[CH:16][C:2]([C:25]#[C:26][C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)=[CH:3][CH:4]=2)=[O:7])=[CH:9][CH:10]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C(=O)C2=CC=C(C=C2)F)C=C1
Step Two
Name
Quantity
6.89 g
Type
reactant
Smiles
FC1=CC=CC=C1
Step Three
Name
Quantity
7.86 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)Cl)C=C1
Step Four
Name
Quantity
4.78 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 24 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The resulting mixture was poured over ice
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in hot ethanol
ADDITION
Type
ADDITION
Details
treated with decolorizing charcoal
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC1=CC=C(C(=O)C2=CC=C(C=C2)C#CC2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.